molecular formula C9H11NO4S B12902420 N-Acetyl-S-furan-2-yl-L-cysteine CAS No. 192385-29-8

N-Acetyl-S-furan-2-yl-L-cysteine

Katalognummer: B12902420
CAS-Nummer: 192385-29-8
Molekulargewicht: 229.26 g/mol
InChI-Schlüssel: PGYZSNNNIBUUAA-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Acetamido-3-(furan-2-ylthio)propanoic acid is a compound that belongs to the class of amino acids It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a thioether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetamido-3-(furan-2-ylthio)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-Acetamido-3-mercaptopropanoic acid and furan-2-carbaldehyde.

    Thioether Formation: The key step involves the formation of the thioether bond between the mercapto group of ®-2-Acetamido-3-mercaptopropanoic acid and the aldehyde group of furan-2-carbaldehyde. This is usually achieved through a nucleophilic substitution reaction under mild conditions.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for ®-2-Acetamido-3-(furan-2-ylthio)propanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Acetamido-3-(furan-2-ylthio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The furan ring can be reduced to tetrahydrofuran under hydrogenation conditions.

    Substitution: The acetamido group can participate in substitution reactions, where the acetyl group can be replaced by other acyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Acyl chlorides, base catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various acylated derivatives.

Wissenschaftliche Forschungsanwendungen

®-2-Acetamido-3-(furan-2-ylthio)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of ®-2-Acetamido-3-(furan-2-ylthio)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and thioether linkage can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-Acetamido-3-(phenylthio)propanoic acid: Similar structure but with a phenyl group instead of a furan ring.

    ®-2-Acetamido-3-(methylthio)propanoic acid: Similar structure but with a methyl group instead of a furan ring.

Uniqueness

®-2-Acetamido-3-(furan-2-ylthio)propanoic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer

192385-29-8

Molekularformel

C9H11NO4S

Molekulargewicht

229.26 g/mol

IUPAC-Name

(2R)-2-acetamido-3-(furan-2-ylsulfanyl)propanoic acid

InChI

InChI=1S/C9H11NO4S/c1-6(11)10-7(9(12)13)5-15-8-3-2-4-14-8/h2-4,7H,5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1

InChI-Schlüssel

PGYZSNNNIBUUAA-ZETCQYMHSA-N

Isomerische SMILES

CC(=O)N[C@@H](CSC1=CC=CO1)C(=O)O

Kanonische SMILES

CC(=O)NC(CSC1=CC=CO1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.